

gloriosine toxicity comparison colchicine

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Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

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Molecular & Cellular Activity Comparison

Parameter	Gloriosine	Colchicine	Notes
Chemical Relation	N-deacetyl-N-formyl colchicine [1]	Prototype compound	Structural difference: formamide (gloriosine) vs. acetamide (colchicine) group at C-7 [2]
Binding Affinity (In Silico)	-7.5 kcal/mol [2]	-7.4 kcal/mol [2]	Higher (more negative) score suggests stronger theoretical binding; difference statistically insignificant [2]
Binding Site	Colchicine-Binding Site (CBS) on β -tubulin [1] [2]	Colchicine-Binding Site (CBS) on β -tubulin [1] [2]	Over 85% overlap in binding poses [2]
Primary Mechanism	Inhibits microtubule polymerization, arrests cell division in metaphase [1] [2]	Inhibits microtubule polymerization, arrests cell division in metaphase [1] [3] [4]	Both are microtubule-targeting agents (MTAs)

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Antiproliferative Potency (In Vitro)	IC ₅₀ : 32.61 - 100.28 nM across 15 human cancer cell lines [1]	Used as positive control in the same study [1]	Demonstrates gloriosine's potent and selective cytotoxicity
Toxicity Class (Predicted)	Class II (LD ₅₀ : 6 mg/kg) [2]	Narrow Therapeutic Index [3]	Gloriosine's prediction based on animal model data [2]

Experimental Protocols for Key Assays

The data in the table above is derived from standardized experimental methods. Here are the detailed protocols for the key assays cited:

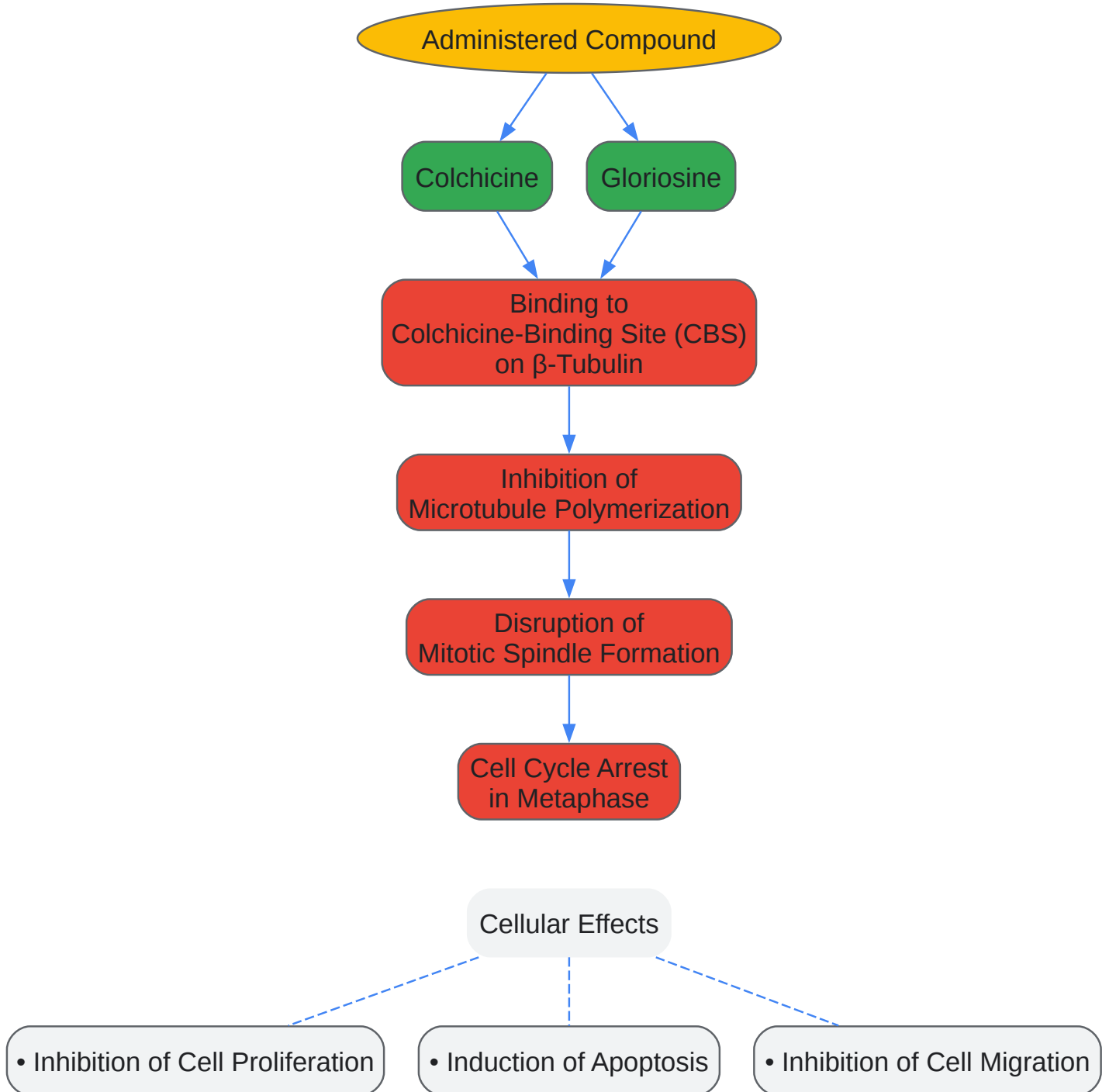
- **In Silico Molecular Docking [2]:**
 - **Protein Preparation:** The 3D structure of tubulin (e.g., from a protein data bank) is prepared by adding hydrogen atoms and optimizing for docking.
 - **Ligand Preparation:** The 3D structures of colchicine and gloriosine are energy-minimized.
 - **Docking Simulation:** Ligands are docked into the defined Colchicine-Binding Site (CBS) of tubulin.
 - **Analysis:** The binding pose and affinity (calculated binding score in kcal/mol) are analyzed and compared.
- **In Vitro Antiproliferative Assay (MTT Assay) [1]:**
 - **Cell Seeding:** Human cancer cells are plated in multi-well plates and allowed to adhere.
 - **Compound Treatment:** Cells are treated with varying concentrations of gloriosine or colchicine for a set period (e.g., 48 hours).
 - **MTT Incubation:** MTT reagent is added to each well. Metabolically active cells convert MTT into purple formazan crystals.
 - **Solubilization & Measurement:** The crystals are dissolved, and the intensity of the color, which is proportional to the number of living cells, is measured using a spectrophotometer.
 - **Data Analysis:** The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
- **Cell Migration Assay (Wound Healing/Scratch Assay) [1]:**

- **Cell Culture:** A monolayer of cells (e.g., A549 lung cancer cells) is grown in a culture dish.
- **Scratch Creation:** A uniform "wound" is created in the monolayer using a sterile pipette tip.
- **Washing & Treatment:** Debris is washed away, and fresh medium containing the test compound (gloriosine) is added.
- **Imaging & Analysis:** The wound area is photographed at regular intervals. The rate of cell migration into the wound is quantified and compared to untreated controls.

Mechanism of Action Pathway

The following diagram illustrates the shared mechanism by which both colchicine and gloriosine disrupt cell division, leading to cytotoxic effects.

Microtubule Disruption by Colchicine and Gloriosine



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Toxicity Profile and Current Research Gaps

While the anticancer potential of gloriosine is promising, its full toxicity profile requires further investigation.

- **Known Human Toxicity of Colchicine:** Colchicine has a **narrow therapeutic index**, meaning the difference between an effective and a toxic dose is small [3]. Acute overdose (>0.5 mg/kg) can be fatal, causing severe gastrointestinal effects, bone marrow suppression, multi-organ failure, and delayed alopecia [5] [3] [4].
- **Gloriosine Toxicity Data:** Current literature primarily focuses on gloriosine's efficacy. One study predicts its toxicity class as II (LD₅₀ of 6 mg/kg in animals) [2]. Gloriosine is recognized as a toxic component in *Gloriosa superba* poisoning cases [5] [6] [7], but its specific toxic contributions are difficult to isolate from colchicine's effects.

A direct, quantitative comparison of the systemic toxicity (e.g., LD₅₀, organ-specific toxicity) between purified gloriosine and colchicine in preclinical models is not available in the searched literature. Future research should establish a full safety pharmacology profile for gloriosine.

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